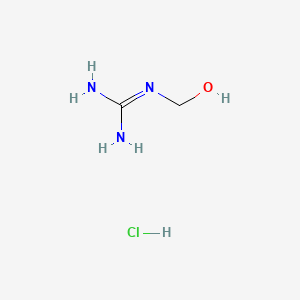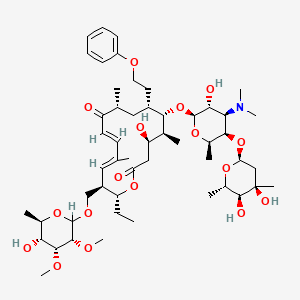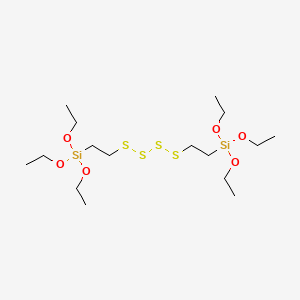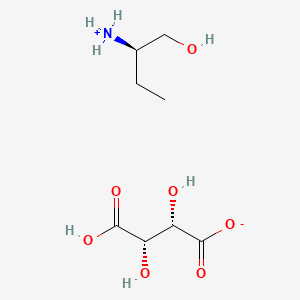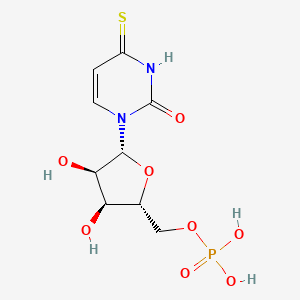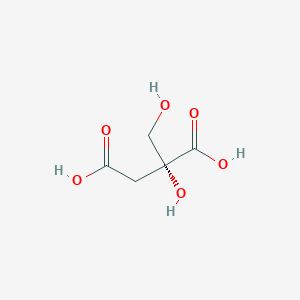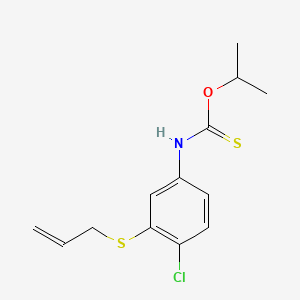
2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is a complex organic compound characterized by its azo group and nitrobenzonitrile moiety
Métodos De Preparación
The synthesis of 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile typically involves multiple steps. One common synthetic route includes the diazotization of aniline derivatives followed by azo coupling with a nitrobenzonitrile derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The nitro group can also participate in redox reactions, influencing cellular pathways and molecular interactions .
Comparación Con Compuestos Similares
Similar compounds include other azo dyes and nitrobenzonitrile derivatives. Compared to these compounds, 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)benzonitrile
- 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-4-nitrobenzonitrile .
Propiedades
Número CAS |
73013-77-1 |
|---|---|
Fórmula molecular |
C24H20N6O3 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-[[4-[2-cyanoethyl(2-phenoxyethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C24H20N6O3/c25-13-4-14-29(15-16-33-23-5-2-1-3-6-23)21-9-7-20(8-10-21)27-28-24-12-11-22(30(31)32)17-19(24)18-26/h1-3,5-12,17H,4,14-16H2 |
Clave InChI |
DRTTUVOUBWLRPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


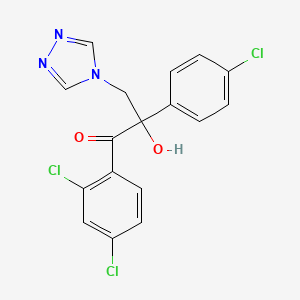
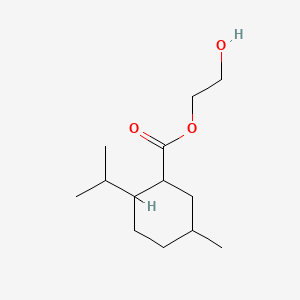
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)

